

A Technical Guide to Ethylboronic Acid: Commercial Availability, Purity, and Purification

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Compound of Interest

Compound Name: Ethylboronic acid

Cat. No.: B1630562

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability, purity specifications, and purification methodologies for **ethylboronic acid**. The information is intended to assist researchers, scientists, and professionals in drug development in sourcing and utilizing high-purity **ethylboronic acid** for their applications.

Commercial Availability

Ethylboronic acid is readily available from a variety of chemical suppliers. It is typically offered in research quantities, with options for bulk and custom orders. Lead times are generally short for in-stock items, though this can vary between suppliers and for larger quantities.

Table 1: Prominent Commercial Suppliers of **Ethylboronic Acid**

Supplier	Stated Purity	Available Quantities	Notes
Sigma-Aldrich (Merck)	≥98%	Gram to Kilogram	Offers various grades, including for chemical synthesis.
Thermo Scientific (Alfa Aesar)	97%, 98%	Gram to Kilogram	Provides detailed Certificates of Analysis. [1]
TCI Chemicals	>97.0%	Gram to Kilogram	Product may contain varying amounts of the corresponding anhydride.
Combi-Blocks	97%	Gram to Kilogram	Provides product specifications upon request.
Oakwood Chemical	98%	Gram to Kilogram	
Chem-Impex	97-105% (by titration)	Gram to Kilogram	[2] [3]
MedChemExpress	99.87%	Milligram to Gram	Primarily for life science research.
Boron Molecular	97%	Gram to Kilogram	Specializes in boronic acids and their derivatives.
Frontier Specialty Chemicals	Not specified	Gram to Kilogram	
Hangzhou Lingrui Chemical	99%	Gram to Metric Ton	Offers large-scale production capabilities.

Purity and Common Impurities

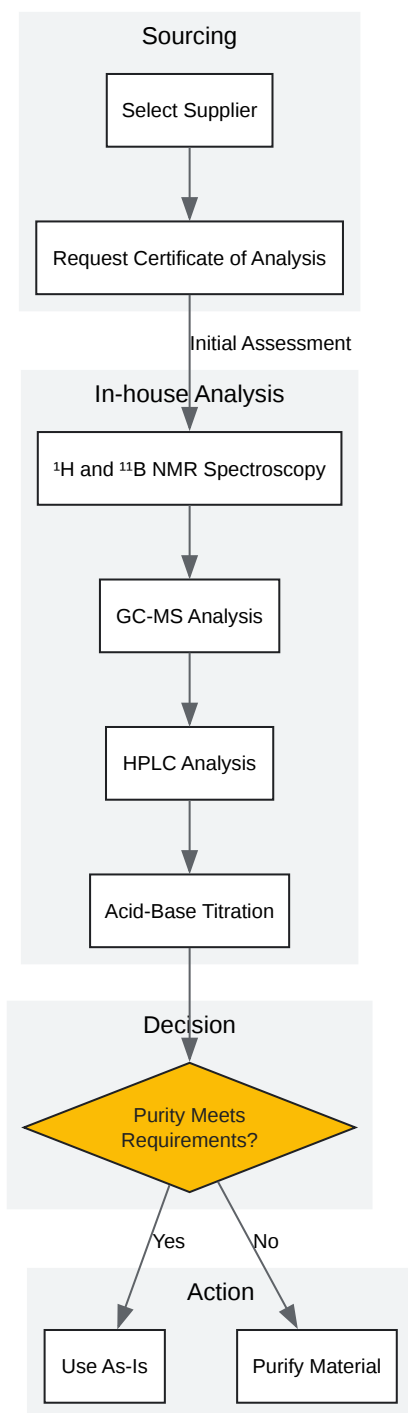
The purity of commercially available **ethylboronic acid** typically ranges from 97% to over 99%. The most common impurity encountered is the corresponding trimeric anhydride, also known as ethylboroxin. This anhydride is formed through the intermolecular dehydration of **ethylboronic acid** molecules. The presence of the anhydride can affect the reactivity and stoichiometry of reactions, making it crucial to use material of appropriate purity for sensitive applications.

Table 2: Typical Purity Specifications for **Ethylboronic Acid**

Parameter	Specification	Method
Purity	≥97%	Titration, NMR, GC-MS, HPLC
Appearance	White to off-white crystalline solid	Visual
Melting Point	84-88 °C	Capillary Method
Anhydride Content	Varies by supplier and batch	NMR, GC-MS

A logical workflow for assessing and ensuring the purity of **ethylboronic acid** for a research application is outlined below.

Workflow for Ethylboronic Acid Purity Assessment



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Caption: Logical workflow for the assessment of **ethylboronic acid** purity.

Purification Methodologies

For applications requiring higher purity than commercially available, several purification methods can be employed. The choice of method depends on the nature of the impurities and the desired final purity.

Recrystallization

Recrystallization is a common and effective method for purifying solid organic compounds like **ethylboronic acid**.^[4] The principle relies on the difference in solubility of the compound and its impurities in a given solvent at different temperatures.

Experimental Protocol: Recrystallization of **Ethylboronic Acid**

- **Solvent Selection:** Determine a suitable solvent or solvent system. **Ethylboronic acid** has good solubility in hot water, ethanol, and acetone, and lower solubility in cold nonpolar solvents like hexanes. A mixed solvent system, such as acetone/hexanes or ethyl acetate/hexanes, can be effective.
- **Dissolution:** In a fume hood, dissolve the crude **ethylboronic acid** in a minimal amount of the chosen hot solvent with stirring.
- **Hot Filtration (Optional):** If insoluble impurities are present, perform a hot gravity filtration to remove them.
- **Crystallization:** Allow the solution to cool slowly to room temperature. Further cooling in an ice bath can promote crystallization.
- **Isolation:** Collect the purified crystals by vacuum filtration using a Büchner funnel.
- **Washing:** Wash the crystals with a small amount of the cold recrystallization solvent to remove any residual soluble impurities.
- **Drying:** Dry the purified crystals under vacuum to remove residual solvent.

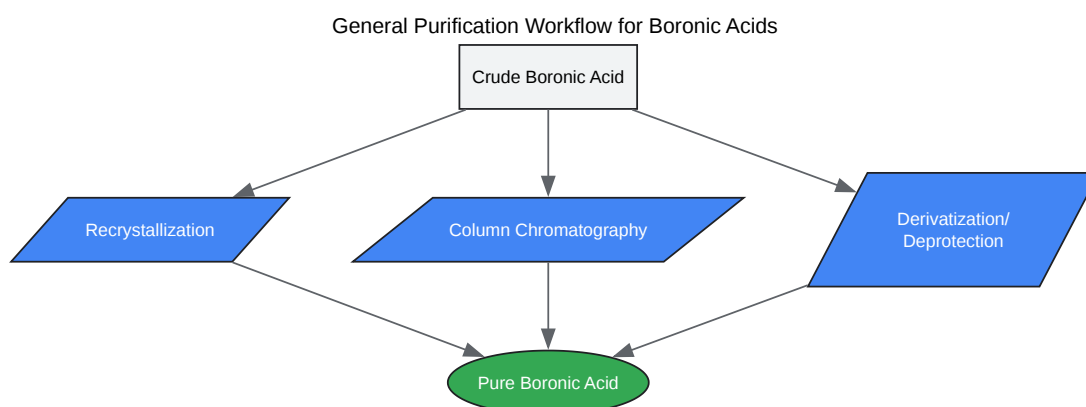
Column Chromatography

Column chromatography is a versatile technique for separating components of a mixture based on their differential adsorption to a stationary phase. For boronic acids, which can be polar, care must be taken to select appropriate conditions to avoid streaking and poor separation on silica gel.

Experimental Protocol: Chromatographic Purification of **Ethylboronic Acid**

- **Stationary Phase:** Silica gel is commonly used. To minimize tailing of the acidic boronic acid, the silica gel can be pre-treated with a small amount of a volatile acid, such as acetic acid, in the eluent.
- **Mobile Phase (Eluent):** A solvent system with a gradient of polarity is typically employed. A common starting point is a mixture of a nonpolar solvent (e.g., hexanes or dichloromethane) and a more polar solvent (e.g., ethyl acetate or acetone). The polarity is gradually increased to elute the **ethylboronic acid**.
- **Packing the Column:** Prepare a slurry of the silica gel in the initial, least polar eluent and carefully pack it into a chromatography column.
- **Loading the Sample:** Dissolve the crude **ethylboronic acid** in a minimal amount of the eluent and load it onto the top of the column.
- **Elution:** Begin eluting with the mobile phase, collecting fractions.
- **Monitoring:** Monitor the fractions by Thin Layer Chromatography (TLC) to identify those containing the purified **ethylboronic acid**.
- **Solvent Removal:** Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

A general workflow for the purification of boronic acids is depicted below.



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Caption: General purification strategies for boronic acids.

Derivatization and Deprotection

In cases where direct purification is challenging, **ethylboronic acid** can be converted to a more easily purifiable derivative, such as a boronate ester. After purification of the ester, the boronic acid can be regenerated by hydrolysis.

Experimental Protocol: Purification via Diethanolamine Ester

- Esterification: Dissolve the crude **ethylboronic acid** in a suitable solvent such as toluene or diethyl ether. Add an equimolar amount of diethanolamine. The diethanolamine adduct often precipitates from the solution.
- Isolation of the Ester: Collect the precipitated solid by filtration and wash with a non-polar solvent like hexanes.

- Purification of the Ester: The diethanolamine ester can be further purified by recrystallization if necessary.
- Hydrolysis (Deprotection): Suspend the purified ester in a biphasic mixture of an organic solvent (e.g., diethyl ether) and an aqueous acid (e.g., 1 M HCl). Stir vigorously until the solid dissolves.
- Extraction: Separate the organic layer, which contains the purified **ethylboronic acid**. Wash the organic layer with brine.
- Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure to yield the purified **ethylboronic acid**.

Analytical Methods for Purity Assessment

A combination of analytical techniques is typically used to confirm the purity and identity of **ethylboronic acid**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ^1H NMR: Provides information about the ethyl group protons. The chemical shifts and coupling patterns are characteristic of the ethyl moiety. The presence of the boroxin anhydride can sometimes be inferred from slight shifts or the appearance of additional broad signals.
- ^{11}B NMR: This is a highly informative technique for boron-containing compounds. **Ethylboronic acid** will show a characteristic chemical shift. The presence of the boroxin will result in a distinct signal at a different chemical shift, allowing for quantification of the anhydride impurity.
- ^{13}C NMR: Confirms the presence of the two carbon atoms of the ethyl group.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile and thermally stable compounds. **Ethylboronic acid** can be analyzed by GC-MS, often after derivatization to a more volatile boronate ester (e.g., with pinacol) to improve chromatographic performance. The

mass spectrum provides the molecular weight and fragmentation pattern, confirming the identity of the compound and any volatile impurities.

High-Performance Liquid Chromatography (HPLC)

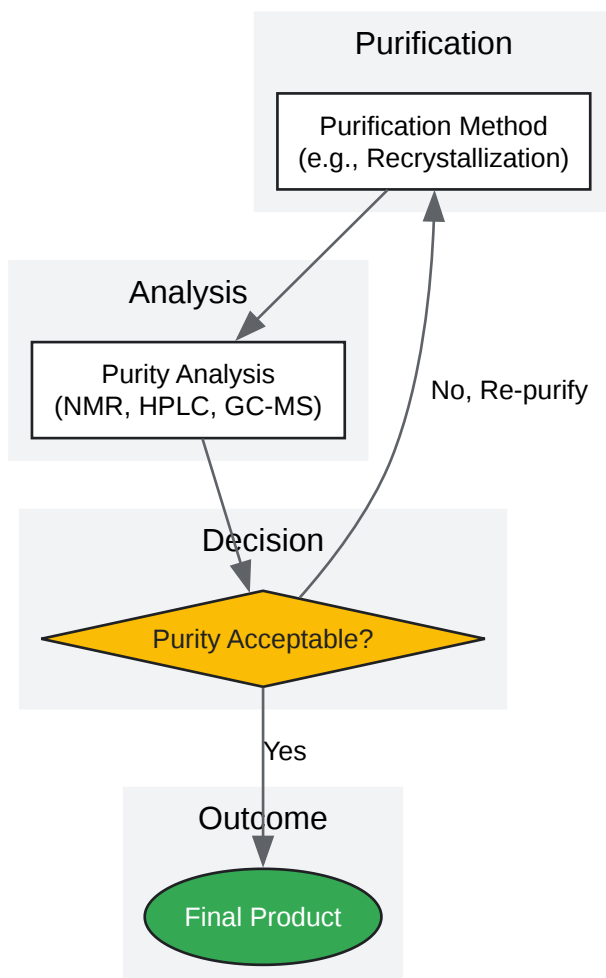
HPLC is a widely used technique for the separation and quantification of non-volatile compounds. Reversed-phase HPLC with a C18 column is a common method for analyzing boronic acids.

Experimental Protocol: HPLC Analysis of **Ethylboronic Acid**

- Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 μ m).
- Mobile Phase: A gradient of water (often with a small amount of acid like formic acid or TFA for better peak shape) and an organic solvent such as acetonitrile or methanol.
- Detection: UV detection at a suitable wavelength (e.g., 210 nm).
- Sample Preparation: Dissolve a known amount of the **ethylboronic acid** in the mobile phase or a suitable solvent.
- Analysis: Inject the sample and run the gradient program. The retention time of the main peak corresponds to **ethylboronic acid**, and the area of the peak can be used for quantification. Impurities will appear as separate peaks.

The relationship between purification and subsequent analysis is crucial for ensuring the quality of the material.

Purification and Analysis Feedback Loop



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Caption: Feedback loop between purification and analytical validation.

By understanding the commercial landscape, being aware of common impurities, and employing appropriate purification and analytical techniques, researchers can ensure the quality and reliability of the **ethylboronic acid** used in their work.

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